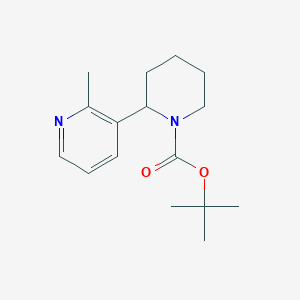![molecular formula C18H14O3 B11804110 5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde](/img/structure/B11804110.png)
5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a carbaldehyde group and a biphenyl moiety
Preparation Methods
The synthesis of 5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde typically involves the following steps:
Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between 4-bromo-1-methylbenzene and phenylboronic acid in the presence of a palladium catalyst.
Attachment of the furan ring: The biphenyl intermediate is then reacted with furan-2-carbaldehyde under basic conditions to form the desired product.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce costs.
Chemical Reactions Analysis
5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions.
Scientific Research Applications
5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl moiety can enhance binding affinity through hydrophobic interactions, while the furan ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde include:
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound features a similar furan ring but with a cyanophenyl group instead of a biphenyl moiety.
5-(Ethoxymethyl)furan-2-carboxaldehyde: This compound has an ethoxymethyl group attached to the furan ring instead of a biphenyl moiety.
The uniqueness of 5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H14O3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
5-[4-(4-methylphenyl)phenoxy]furan-2-carbaldehyde |
InChI |
InChI=1S/C18H14O3/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)20-18-11-10-17(12-19)21-18/h2-12H,1H3 |
InChI Key |
NWTAACIMFJJEGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(O3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


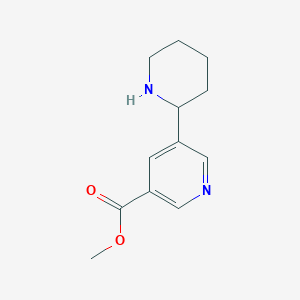
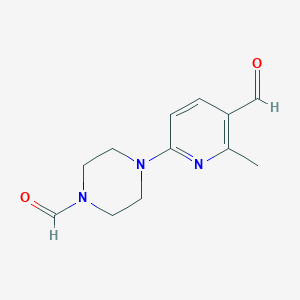
![6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11804049.png)
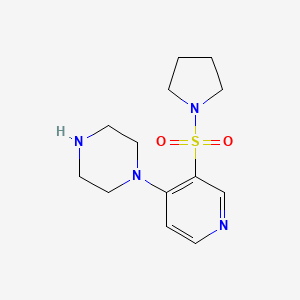
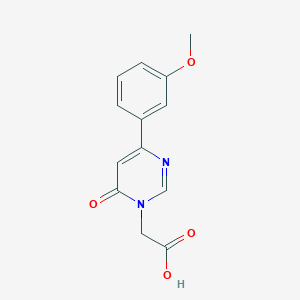
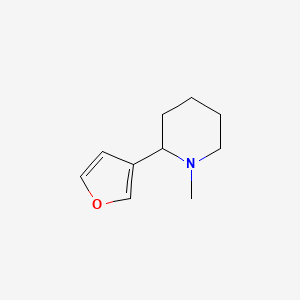
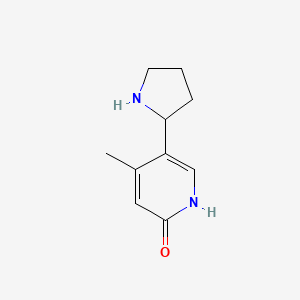


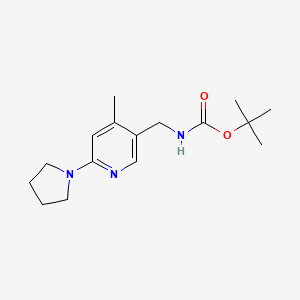

![6-Isopropoxy-2-methylbenzo[d]oxazole](/img/structure/B11804095.png)
